N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a phenethyl group, a pyridazinyl group, and a thioacetamide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 6-(pyridin-4-yl)pyridazine-3-thiol with phenethyl bromoacetate under basic conditions to form the desired thioacetamide compound. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinyl group can be reduced under hydrogenation conditions.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typical.
Substitution: Electrophiles such as halogens (e.g., bromine, chlorine) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridazinyl derivatives.
Substitution: Halogenated phenethyl derivatives.
Scientific Research Applications
N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, leading to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-phenethyl-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2-phenylethyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-18(21-13-8-15-4-2-1-3-5-15)14-25-19-7-6-17(22-23-19)16-9-11-20-12-10-16/h1-7,9-12H,8,13-14H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTOGSWPXQFFAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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